molecular formula C20H25F2N3O3S B2527251 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049368-45-7

4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2527251
CAS No.: 1049368-45-7
M. Wt: 425.49
InChI Key: WWCFZAGALQSFAJ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a chemically synthesized small molecule provided for research and development purposes. Its structure incorporates a benzenesulfonamide group linked via an ethyl chain to a piperazine ring, a scaffold widely recognized in medicinal chemistry for its versatility and pharmacological potential . The benzenesulfonamide moiety is a privileged structure in drug discovery, known to confer inhibitory activity against a range of enzymes, including carbonic anhydrases . The specific incorporation of ethoxy and fluorine substituents on the benzene ring is a common strategy to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The piperazine ring, particularly when substituted with a fluorophenyl group, is a frequent feature in compounds targeting neurological receptors, such as dopamine and serotonin receptors, for the investigation of neuropsychiatric conditions . The integration of these distinct pharmacophores makes this compound a valuable template for researchers exploring structure-activity relationships (SAR) in the design of novel enzyme inhibitors or receptor ligands. Potential research applications include, but are not limited to, the development of tools for biochemical assay development, target validation, and as a lead compound in early-stage drug discovery projects. This product is intended for use by qualified research professionals in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N3O3S/c1-2-28-20-8-7-16(15-18(20)22)29(26,27)23-9-10-24-11-13-25(14-12-24)19-6-4-3-5-17(19)21/h3-8,15,23H,2,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCFZAGALQSFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H28F2N4O3SC_{25}H_{28}F_{2}N_{4}O_{3}S, with a molecular weight of approximately 497.59 g/mol. The structure features a benzenesulfonamide moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC25H28F2N4O3S
Molecular Weight497.59 g/mol
IUPAC Name4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
PurityTypically >95%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

In a study examining the antimicrobial properties of compounds with similar structures, it was found that derivatives of benzenesulfonamide exhibited significant activity against various bacterial strains. The compound's sulfonamide group is crucial for its antibacterial action, likely due to its ability to inhibit bacterial folate synthesis pathways .

Anticancer Properties

Research indicates that compounds containing piperazine moieties, like 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide, have shown promising results against cancer cell lines. For instance, studies have demonstrated that modifications in the piperazine structure can enhance cytotoxicity against human cancer cell lines such as HeLa and MCF-7 .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
  • Disruption of Cell Membrane Integrity : The interaction of the sulfonamide group with bacterial membranes may lead to increased permeability and cell death.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential efficacy of 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide:

  • Study on Anticancer Activity : A study reported that derivatives with piperazine rings exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating potent anticancer properties .
  • Antimicrobial Efficacy : In vitro testing revealed that compounds similar to this sulfonamide showed minimum inhibitory concentrations (MICs) as low as 15 µM against resistant bacterial strains, suggesting a strong potential for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research on the SAR indicated that modifications at the piperazine nitrogen significantly influenced both antimicrobial and anticancer activities, emphasizing the importance of structural optimization in drug design .

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives, including 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:

  • Cytotoxicity Studies : A study assessed the cytotoxic effects of similar sulfonamide derivatives on HeLa cells, indicating that structural modifications can enhance potency against cancer cells.
  • In Vivo Efficacy : Animal studies demonstrated that related compounds reduced tumor growth when used alongside established chemotherapeutics, suggesting potential for synergistic effects in cancer treatment.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Sulfonamides are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX)-1 and COX-2, which play crucial roles in inflammatory responses. This suggests possible applications in treating inflammatory diseases.

Neuropharmacological Potential

The structure of 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide includes a piperazine moiety, which is often associated with neuropharmacological activity. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Cytotoxicity Assay

A study focused on the cytotoxic effects of various sulfonamide derivatives highlighted the importance of substituent modifications. The furan-based modifications were particularly noted for increasing cytotoxicity against cancer cell lines, suggesting that similar modifications in 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide could enhance its anticancer efficacy.

In Vivo Studies

In vivo studies involving related sulfonamide compounds have shown promising results in reducing tumor size when administered with existing chemotherapeutics. These findings support the potential for this compound to be explored further for clinical applications in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other benzenesulfonamide derivatives featuring piperazine or substituted piperazine moieties. Below is a comparative analysis based on molecular structure, substituent effects, and inferred pharmacological properties.

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight Substituents (Benzene) Piperazine Substituent Key Features Reference
Target Compound C₂₀H₂₄F₂N₃O₃S 424.45 4-ethoxy-3-fluoro 2-fluorophenyl Ethoxy enhances lipophilicity; dual fluorine atoms may improve metabolic stability.
3-Fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide C₂₁H₂₇FN₄O₃S 434.53 3-fluoro-4-methoxy 4-methyl, thiophen-3-yl Methoxy (smaller than ethoxy) reduces steric bulk; thiophene introduces heterocyclic diversity.
3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide C₂₁H₂₉ClN₄O₂S 437.0 3-chloro 4-(dimethylamino)phenyl, 4-methyl Chloro substituent increases electron-withdrawing effects; dimethylamino group may enhance solubility.
4-Acetamido-N-(2-fluorophenyl)benzenesulfonamide C₁₄H₁₃FN₂O₃S 308.33 4-acetamido N/A (direct aryl linkage) Acetamido group may improve hydrogen-bonding capacity.

Key Observations:

Fluorine at the 3-position (target) vs. chlorine (compound in ) influences electronic properties: fluorine’s electronegativity may strengthen hydrogen bonding, while chlorine’s larger size could sterically hinder receptor interactions.

Piperazine Modifications :

  • The 2-fluorophenyl substituent on the piperazine in the target compound may confer selectivity for receptors sensitive to aromatic interactions (e.g., serotonin 5-HT₁A or dopamine D₂ receptors).
  • Thiophene (compound in ) introduces a sulfur-containing heterocycle, which could alter metabolic pathways or binding kinetics.

Pharmacological Inferences: The sulfonamide group is a common feature in diuretics (e.g., furosemide) and carbonic anhydrase inhibitors. Fluorine atoms in the target compound and analogues (e.g., ) are likely included to enhance metabolic stability and bioavailability, a strategy widely employed in drug design.

Limitations of Current Data:

  • No direct pharmacological data (e.g., IC₅₀, binding affinity) for the target compound are available in the provided evidence.
  • Melting points, solubility, and synthetic yields for analogues (e.g., 175–178°C for the compound in ) suggest variability in physicochemical properties based on substituents.

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